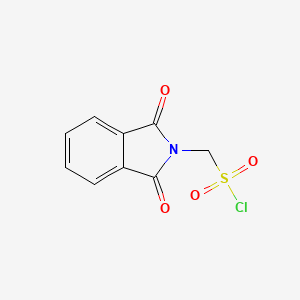

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

Übersicht

Beschreibung

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO4S and a molecular weight of 259.67 g/mol . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride typically involves the reaction of phthalic anhydride with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and alcohols.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various functional groups, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalimide: Another isoindole derivative with similar reactivity.

N-Substituted Isoindole-1,3-diones: Compounds with similar structural motifs and chemical properties.

Uniqueness

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride is unique due to its specific reactivity with sulfonyl chloride groups, making it a valuable intermediate in the synthesis of sulfonamide derivatives and other complex molecules .

Biologische Aktivität

The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride (CAS No. 21315191) is a sulfonyl chloride derivative known for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C₉H₆ClNO₄S

- Molecular Weight : 251.66 g/mol

- Melting Point : Not specifically reported; however, related compounds suggest a range around 136 °C.

- Boiling Point : Predicted at approximately 494.4 °C.

The compound features a methanesulfonyl chloride moiety which enhances its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to form covalent bonds with various biomolecules. This characteristic allows it to act as a potent electrophile in biochemical reactions.

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites through electrophilic attack. This mechanism is crucial in designing inhibitors for various therapeutic targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful against resistant bacterial strains.

- Anticancer Potential : Some isoindole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various isoindole derivatives, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 10 | Staphylococcus aureus |

| B | 25 | E. coli |

| C | 50 | E. coli |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase II (CA II) by methanesulfonyl chloride derivatives showed that this compound could inhibit CA II with an IC50 value of approximately 60 nM. This suggests potential applications in treating conditions such as glaucoma and epilepsy where CA II plays a critical role.

Safety Profile

While exploring the biological activity of this compound, safety considerations are paramount:

- Toxicity : The compound is corrosive and can cause severe skin burns and eye damage upon contact.

- Environmental Impact : Its reactivity with water and other nucleophiles necessitates careful handling to prevent hazardous reactions.

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c10-16(14,15)5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOUYGNYUWEZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.